4-Bromo-2,6-diisopropyl-N,N-dimethylaniline
Description
Properties
IUPAC Name |
4-bromo-N,N-dimethyl-2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-9(2)12-7-11(15)8-13(10(3)4)14(12)16(5)6/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLBLQVTASYPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N(C)C)C(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS)
NBS in dimethylformamide (DMF) is a widely employed method due to its mild conditions and high efficiency. For example, dissolving 2,6-diisopropylaniline in DMF and adding NBS at 0–5°C under a nitrogen atmosphere yields 4-bromo-2,6-diisopropylaniline in 99% yield after 1–2 hours. This method avoids the use of corrosive bromine gas and minimizes byproduct formation.
Key Conditions :
Bromination via Tetrabutylammonium Tribromide
Tetrabutylammonium tribromide in tetrahydrofuran (THF) offers a safer alternative to Br₂. Adding the tribromide reagent to 2,6-diisopropylaniline at 0°C results in 95% yield of the brominated product. This method simplifies workup by avoiding gaseous bromine.
Key Conditions :
N,N-Dimethylation of 4-Bromo-2,6-diisopropylaniline
After bromination, the amine group is dimethylated to yield the final product. Two primary methods dominate this step.
Methylation with Dimethyl Carbonate (DMC)
Using DMC as a methylating agent in the presence of a zeolite catalyst (e.g., KNaX-BS) at 150°C for 1 hour achieves 85% yield of 4-bromo-2,6-diisopropyl-N,N-dimethylaniline. This method is advantageous due to DMC’s low toxicity and the catalyst’s reusability.
Key Conditions :
-
Catalyst: KNaX-BS zeolite (5–10 wt%)
-
Methylating Agent: Dimethyl carbonate (4 equivalents)
-
Temperature: 150°C
-
Reaction Time: 1–4 hours
Comparative Analysis of Synthetic Routes
Critical Considerations for Optimization
Regioselectivity in Bromination
The para selectivity in bromination is achieved by using the hydrochloride salt of 2,6-diisopropylaniline. Protonating the amine group reduces its activating effect, directing bromine to the para position. For example, brominating 2,6-diisopropylaniline hydrochloride in 1,2-dichloroethane at 0°C yields 97% of the 4-bromo product.
Chemical Reactions Analysis
4-Bromo-2,6-diisopropyl-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts like palladium.
Common reagents used in these reactions include methyl iodide, acetic anhydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-2,6-diisopropyl-N,N-dimethylaniline has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-2,6-diisopropyl-N,N-dimethylaniline exerts its effects involves its interaction with specific molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
4-Bromo-2,6-dimethylaniline (CAS 24596-19-8)
- Structure : Methyl groups at 2- and 6-positions instead of isopropyl groups.
- Key Differences :
- Reduced steric hindrance compared to the diisopropyl analog, enabling higher reactivity in electrophilic substitutions.
- Forms N–H···N hydrogen bonds in crystal structures, as shown by single-crystal X-ray studies .
- Lower molecular weight (200.07 g/mol vs. ~320–340 g/mol for diisopropyl derivatives) .
- Applications : Primarily used in crystallography studies due to well-defined packing motifs .
4-Bromo-N,N-dimethylaniline (CAS 586-77-6)
- Structure : Lacks substituents at the 2- and 6-positions.
- Key Differences: Minimal steric hindrance, making it more reactive in electrophilic aromatic substitution (e.g., bromination, nitration). Widely utilized as a building block for dyes and pharmaceuticals due to accessible para-bromine and dimethylamino groups . Lower boiling point compared to diisopropyl derivatives due to reduced molecular weight (200.07 g/mol) .
4-Bromo-2,6-dichloro-N,N-dimethylaniline (CAS 915144-99-9)
- Structure : Chlorine atoms replace isopropyl groups at 2- and 6-positions.
- Key Differences :
- Electron-withdrawing chlorine atoms increase electrophilicity of the aromatic ring, contrasting with the electron-donating isopropyl groups in the target compound.
- Higher hazard profile (H315, H319, H335) due to combined halogen substituents .
- Molecular weight: 251.97 g/mol (vs. ~320–340 g/mol for diisopropyl analog) .
2,6-Diisopropyl-N,N-dimethylaniline (CAS 2909-77-5)
- Structure : Parent compound lacking the bromine atom.
- Lower density (0.873 g/cm³) and boiling point (86°C at 2.5 mmHg) compared to brominated derivatives . Used as a ligand in coordination chemistry due to its steric bulk .
4,4'-Methylenebis(2,6-diisopropyl-N,N-dimethylaniline)
- Structure : Dimer formed by methylene bridging two molecules of the target compound.
- Key Differences: Higher molecular weight (422.70 g/mol) and extended conjugation, enabling applications in polymer chemistry . Enhanced thermal stability compared to the monomeric form due to rigid biphenyl structure .
Data Table: Comparative Analysis
Research Findings and Implications
- Steric Effects : The diisopropyl groups in 4-Bromo-2,6-diisopropyl-N,N-dimethylaniline confer exceptional steric hindrance, reducing unwanted side reactions in catalytic processes compared to less hindered analogs like 4-Bromo-N,N-dimethylaniline .
- Electronic Effects : Electron-donating isopropyl groups stabilize the aromatic ring, contrasting with electron-withdrawing chlorine in 4-Bromo-2,6-dichloro-N,N-dimethylaniline, which directs electrophiles to meta positions .
- Safety Profiles: Brominated derivatives generally exhibit higher toxicity (e.g., H315, H335) compared to non-halogenated analogs like 2,6-diisopropyl-N,N-dimethylaniline .
Biological Activity
4-Bromo-2,6-diisopropyl-N,N-dimethylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and relevant data tables.
- Molecular Formula : C14H22BrN
- Molecular Weight : 284.24 g/mol
- InChI Key : SPLBLQVTASYPBB-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that 4-Bromo-2,6-diisopropyl-N,N-dimethylaniline exhibits various biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with biological molecules effectively, influencing various biochemical pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : It can bind to certain receptors, modulating their activity and impacting cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against a range of bacterial strains.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of 4-Bromo-2,6-diisopropyl-N,N-dimethylaniline. The results indicated that the compound significantly inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to its ability to induce apoptosis (programmed cell death) in these cells.
- Cell Lines Tested :
- MCF-7 (Breast Cancer)
- PC-3 (Prostate Cancer)
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| PC-3 | 20 | Cell cycle arrest |
Antimicrobial Properties
In another study focusing on antimicrobial activity, 4-Bromo-2,6-diisopropyl-N,N-dimethylaniline was tested against several bacterial strains. The compound displayed significant inhibitory effects, particularly against Gram-positive bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 15 |
Toxicological Profile
Despite its promising biological activities, the safety profile of 4-Bromo-2,6-diisopropyl-N,N-dimethylaniline must be considered. Toxicological assessments reveal that the compound can be an irritant and may pose health hazards upon exposure.
Safety Data
- Irritation : Skin and eye irritant.
- Health Hazards : Potential for respiratory irritation upon inhalation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2,6-diisopropyl-N,N-dimethylaniline, and how are they optimized for yield?
- The compound is typically synthesized via bromination of 2,6-diisopropyl-N,N-dimethylaniline using electrophilic aromatic substitution. Optimization involves controlling reaction temperature (0–5°C for bromine addition) and stoichiometry to avoid over-bromination . Catalysts like FeBr₃ may enhance regioselectivity, while inert atmospheres (N₂/Ar) prevent oxidation . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>97%) .
Q. How is 4-Bromo-2,6-diisopropyl-N,N-dimethylaniline characterized structurally?
- Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting and isopropyl methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 256.07 for C₁₂H₁₈BrN) .
- Elemental Analysis : Confirms Br content (~31.2% theoretical) .
Q. What are the critical physical properties relevant to handling this compound?
- Melting Point : Reported values vary (48–51°C in some studies , 53–56°C in others ), suggesting polymorphism or impurities. Verify via DSC.
- Solubility : Highly soluble in non-polar solvents (e.g., toluene, DCM) but poorly in water. Solubility in DMSO (50 mg/mL) facilitates biological assays .
- Stability : Sensitive to light and moisture; store under argon at –20°C .
Advanced Research Questions
Q. How does steric hindrance from isopropyl groups influence reactivity in cross-coupling reactions?
- The bulky 2,6-diisopropyl groups hinder ortho/para positions, directing electrophiles to the meta position. This steric effect is critical in Suzuki-Miyaura couplings, where palladium catalysts (e.g., Pd(PPh₃)₄) require longer reaction times (24–48 hrs) to overcome steric barriers . Kinetic studies using DFT calculations can model transition states to optimize catalyst selection .
Q. What contradictions exist in reported catalytic applications, and how can they be resolved?
- Discrepancies in catalytic efficiency (e.g., yields ranging from 45% to 92% in Buchwald-Hartwig aminations) may arise from solvent polarity or base selection. Polar aprotic solvents (DMF, DMSO) improve nucleophilicity but may deactivate catalysts. Systematic screening (e.g., DoE methods) identifies optimal conditions . Contrasting data on bromine lability under acidic conditions requires kinetic monitoring via UV-Vis or in situ IR .
Q. How is this compound utilized in designing organometallic complexes for asymmetric catalysis?
- The dimethylamino group acts as a weak Lewis base, coordinating to transition metals (e.g., Ru, Pd) to stabilize chiral complexes. For example, Ru(II) complexes with this ligand show enantioselectivity (>80% ee) in hydrogenation of ketones. X-ray crystallography confirms octahedral geometry and ligand-metal bond lengths (~2.1 Å) .
Methodological Considerations
Q. What analytical strategies address purity inconsistencies in commercial batches?
- Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS to detect trace impurities (e.g., de-brominated byproducts). Quantify using external calibration curves . Cross-validate with ¹H NMR integration of aromatic vs. aliphatic protons .
Q. How can solvent effects on reaction pathways be systematically studied?
- Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with reaction rates. For example, low-polarity solvents (toluene) favor radical pathways in photochemical reactions, while DMSO stabilizes ionic intermediates . Solvent screening via robotic liquid handlers accelerates data collection .
Safety and Compliance
Q. What are the key safety protocols for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
